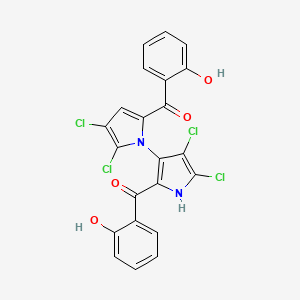

Marinopyrrole A

説明

(-)-marinopyrrole A is a member of the class of pyrroles that is 1'H-1,3'-bipyrrole substituted by four chloro groups at positions 4, 4', 5 and 5' and two 2-hydroxybenzoyl moieties at positions 2 and 2'. It is isolated from Streptomyces sp.CNQ-418 and exhibits cytotoxic and antibacterial activities. It has a role as an antimicrobial agent, an antibacterial agent, an antineoplastic agent, a marine metabolite and a bacterial metabolite. It is a member of pyrroles, an organochlorine compound, a member of phenols and an aromatic ketone.

生物活性

Marinopyrrole A is a marine-derived natural product that has garnered attention for its potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

This compound is produced by marine-derived streptomycetes and belongs to a unique class of compounds with significant antibacterial activity. Its chemical structure allows it to interact effectively with bacterial targets, making it a candidate for further development as an antibiotic agent.

Antibacterial Activity Against MRSA

Potency and Mechanism of Action

Research has demonstrated that this compound exhibits potent concentration-dependent bactericidal activity against various strains of MRSA, including both hospital- and community-acquired strains. In vitro studies indicate that this compound has a prolonged post-antibiotic effect, surpassing that of traditional antibiotics like vancomycin and linezolid .

Table 1: Antibacterial Efficacy of this compound Against MRSA Strains

| Strain Type | Minimum Inhibitory Concentration (MIC) | Post-Antibiotic Effect (hours) |

|---|---|---|

| Hospital-acquired MRSA (USA300) | 0.39 μM | 12 |

| Community-acquired MRSA (USA200) | 0.78 μM | 10 |

| Vancomycin-resistant S. aureus | 1.56 μM | 8 |

Structure-Activity Relationships (SAR)

The exploration of SAR has led to the synthesis of various marinopyrrole derivatives, aimed at enhancing their antibacterial properties while mitigating serum inactivation. Notably, some derivatives have shown improved potency against MRSA while maintaining low toxicity to mammalian cells .

Table 2: Summary of Marinopyrrole Derivatives

| Derivative | MIC Against MRSA | Serum Inactivation | Toxicity (Mammalian Cells) |

|---|---|---|---|

| This compound | 0.39 μM | High | Low (>20× MIC) |

| Derivative 1a | 0.19 μM | Moderate | Moderate (>10× MIC) |

| Derivative 2b | 0.25 μM | Low | Low (>20× MIC) |

Case Studies and Research Findings

- In Vitro Time-Kill Studies : Studies reveal that this compound and its derivatives exhibit rapid bactericidal activity against MRSA, with significant reductions in bacterial counts observed within hours of treatment . For instance, derivative 1a demonstrated greater than a 4-log kill at concentrations of 20× MIC within four hours.

- Toxicity Assessments : Toxicity studies indicate that while this compound is effective against bacteria, it shows limited cytotoxicity to human cells at concentrations below 20× MIC, making it a safer option compared to many existing antibiotics .

- Serum Neutralization : One critical challenge identified is the serum inactivation of marinopyrrole compounds. When tested in the presence of human serum, many derivatives lost their antibacterial activity, underscoring the need for further modifications to improve their pharmacological profile .

科学的研究の応用

Antibacterial Properties

Marinopyrrole A exhibits potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research has demonstrated that it possesses a concentration-dependent bactericidal effect, with a post-antibiotic effect that surpasses traditional antibiotics such as vancomycin and linezolid. Notably, this compound has shown:

- Bactericidal Activity : Effective against clinically relevant MRSA strains with a favorable resistance profile .

- Limited Toxicity : Exhibits low toxicity to mammalian cell lines at concentrations exceeding 20 times the minimum inhibitory concentration (MIC) .

- Serum Inactivation : Its activity is significantly reduced in the presence of human serum, suggesting potential limitations for systemic use but possible applications in topical formulations .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has led to the development of several analogs that maintain or enhance its antibacterial properties. For instance:

- Derivatives Development : Various marinopyrrole derivatives have been synthesized, some showing improved potency against MRSA and reduced susceptibility to serum inhibition .

- Optimized Compounds : Specific derivatives have demonstrated enhanced antibacterial effects compared to the parent compound, indicating potential pathways for drug development .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

- Total Synthesis and Biological Evaluation : A five-step total synthesis of this compound allowed for large-scale preparation and evaluation against MRSA, revealing strong antibacterial activity while highlighting the loss of efficacy in serum .

- In Vitro Studies Against Toxoplasma : this compound has also been identified as a potent anti-Toxoplasma agent, indicating broader applications beyond bacterial infections .

Potential Therapeutic Applications

The unique properties of this compound position it as a candidate for various therapeutic applications:

- Topical Antibiotic Formulations : Given its efficacy against MRSA and limited systemic toxicity, this compound could be developed into topical treatments for skin infections caused by resistant bacteria.

- Combination Therapies : Its use in combination with other antibiotics may enhance treatment efficacy against multi-drug-resistant organisms.

Challenges and Future Directions

Despite its promising applications, several challenges remain:

- Serum Stability : The significant reduction in activity due to human serum poses a barrier to systemic use. Future research may focus on modifying the compound to enhance stability and efficacy in serum environments.

- Regulatory Approval : As with any new pharmaceutical agent, navigating regulatory pathways will be crucial for clinical application.

特性

IUPAC Name |

[4,5-dichloro-1-[4,5-dichloro-2-(2-hydroxybenzoyl)-1H-pyrrol-3-yl]pyrrol-2-yl]-(2-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12Cl4N2O4/c23-12-9-13(19(31)10-5-1-3-7-14(10)29)28(22(12)26)18-16(24)21(25)27-17(18)20(32)11-6-2-4-8-15(11)30/h1-9,27,29-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPJBTMRYKRTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(N2C3=C(NC(=C3Cl)Cl)C(=O)C4=CC=CC=C4O)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12Cl4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。